Promecarb

Overview

Description

Mechanism of Action

Promecarb, a carbamate pesticide, has been widely used in homes, gardens, and agriculture due to its broad control spectrum . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets cholinesterase , specifically acetylcholinesterase (AChE) . AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is released at nerve and muscle junctions .

Mode of Action

This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholine esterase, this compound disrupts the normal functioning of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neurotransmission pathway involving acetylcholine . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at motor nerves synapses. This causes overstimulation of the nicotinic and muscarinic receptors at the neuromuscular junction .

Result of Action

The result of this compound’s action is the disruption of normal nerve function due to the overstimulation of nicotinic and muscarinic receptors . This can lead to a variety of symptoms, including muscle weakness, blurred vision, and even respiratory failure in severe cases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the nature of the material of the cathode, the initial concentration of the insecticide, and the applied current can affect the kinetics of oxidative degradation and mineralization efficiency . More than 50% of the organic carbon present in the solution is mineralized after 3 hours of electrolysis at 800 mA .

Biochemical Analysis

Biochemical Properties

Promecarb plays a significant role in biochemical reactions. This conversion is crucial as it forms the basis for the determination of this compound in various samples .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into methylamine by UV light . The methylamine generated subsequently reacts with other compounds, leading to a chemiluminescent reaction that can be measured . This reaction is used to determine the concentration of this compound in various samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the degradation and mineralization of this compound have been studied using the Electro Fenton process . This process involves the use of a volumic electrochemical reactor filled with carbon graphite .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted into methylamine by UV light, a reaction that forms part of its metabolic process . The methylamine generated can then participate in other biochemical reactions.

Preparation Methods

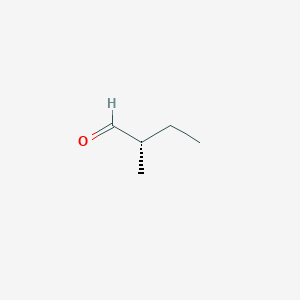

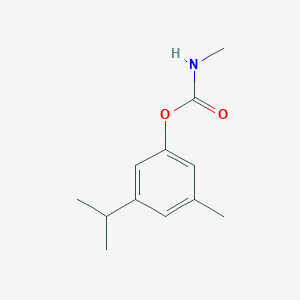

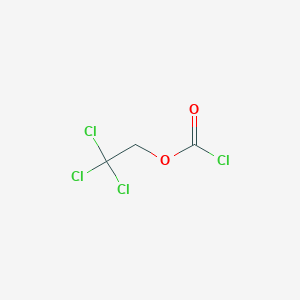

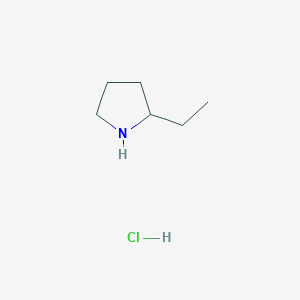

Synthetic Routes and Reaction Conditions: Promecarb is synthesized through the reaction of 3-methyl-5-(propan-2-yl)phenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and stringent quality control measures. The process includes the following steps:

Preparation of 3-methyl-5-(propan-2-yl)phenol: This intermediate is synthesized through alkylation reactions.

Reaction with Methyl Isocyanate: The phenol derivative is reacted with methyl isocyanate in the presence of a catalyst to form this compound.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Promecarb undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones and other oxidative products.

Photodegradation: Exposure to UV light can lead to the breakdown of this compound into smaller fragments.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Photodegradation Conditions: UV light exposure.

Major Products Formed:

Oxidation: Quinones and other oxidative derivatives.

Hydrolysis: 3-methyl-5-(propan-2-yl)phenol and methylamine.

Photodegradation: Smaller organic fragments.

Scientific Research Applications

Promecarb has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study carbamate chemistry and its interactions with various reagents.

Biology: Investigated for its effects on insect physiology and its potential use in pest control.

Industry: Utilized in the development of insecticidal formulations and pest control products.

Comparison with Similar Compounds

- Carbaryl

- Propoxur

- Pirimicarb

Promecarb’s unique properties and applications make it a valuable compound in the field of insecticides, with ongoing research exploring its potential in various scientific domains.

Properties

IUPAC Name |

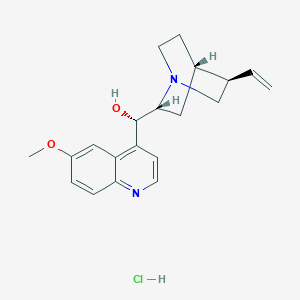

(3-methyl-5-propan-2-ylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPQAJKAFRNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)NC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Record name | PROMECARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037617 | |

| Record name | Promecarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost odorless, colorless crystalline solid. Used as a non-systemic contact insecticide. Not for sale or use in the USA. (EPA, 1998), Colorless solid; [Hawley] | |

| Record name | PROMECARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promecarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6849 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

243 °F at 0.01 mmHg (EPA, 1998), 117 °C AT 0.1 MM HG | |

| Record name | PROMECARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROMECARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN POLAR ORG SOLVENTS, 91 MG/L IN WATER @ ROOM TEMP; 100-200 G/L IN CARBON TETRACHLORIDE, XYLENE; 200-400G/L IN CYCLOHEXANOL, CYCLOHEXANONE, 2-PROPANOL, METHANOL; 400-600 G/L IN ACETONE, DIMETHYLFORMAMIDE, 1,2-DICHLOROETHANE | |

| Record name | PROMECARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3e-05 mmHg at 77 °F (EPA, 1998), 0.00003 [mmHg], 3X10-5 mm Hg @ 25 °C | |

| Record name | PROMECARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promecarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6849 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROMECARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Carbamylation of acetylcholinesterase produces accumulation of acetylcholine and the picture of muscarine and nicotinic poisoning. /Carbamate pesticides/, Cholinesterase inhibitor. | |

| Record name | PROMECARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALLINE SOLID | |

CAS No. |

2631-37-0 | |

| Record name | PROMECARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promecarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promecarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROMECARB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Promecarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promecarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMECARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QRP20775S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMECARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

189 to 190 °F (EPA, 1998), 87-87.5 °C | |

| Record name | PROMECARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROMECARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Promecarb?

A1: this compound functions as a cholinesterase inhibitor. [] It inhibits acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately disrupting nerve function. []

Q2: What are the downstream effects of this compound's inhibition of acetylcholinesterase?

A2: The accumulation of acetylcholine due to this compound's action can lead to various symptoms, including tremors, paralysis, and eventually death in target organisms like insects. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H17NO2, and its molecular weight is 207.27 g/mol.

Q4: Is there any information available about the spectroscopic data of this compound?

A4: While the provided research papers do not delve into detailed spectroscopic analysis, UV spectrophotometry has been successfully employed to study the degradation kinetics of this compound. [] Additionally, HPLC coupled with UV detection is a commonly used technique for its quantification. [, , ]

Q5: How stable is this compound in cattle dipping fluid, and what factors affect its stability?

A5: this compound can degrade in cattle dipping fluid, with degradation rates influenced by temperature and microbial activity. Lower temperatures (15-26°C) were found to accelerate degradation compared to 35°C. [] Microbial action plays a significant role, with the addition of bactericides like 2,4-benzisothiazolin-2-one or dichlorophen effectively preventing breakdown. []

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not known to possess catalytic properties. Its primary mode of action is through the inhibition of acetylcholinesterase.

Q7: Has computational chemistry been used to study this compound?

A7: Yes, molecular dynamics/quantum mechanics/continuum solvent model (MD/QM/CSM) simulations, combined with induced circular dichroism (ICD) data, have been employed to investigate the binding mechanism of this compound with β-cyclodextrin (β-CD). [] These studies provided insights into the binding affinities and representative binding conformations of this compound with β-CD. []

Q8: How do structural modifications of this compound affect its activity?

A8: While specific SAR studies are not detailed in the provided research, it is known that the phenyl-N-methylcarbamate moiety is crucial for its insecticidal activity. [] Modifications to this core structure can significantly influence its binding affinity to acetylcholinesterase and, consequently, its potency.

Q9: What strategies can be employed to improve the stability of this compound in formulations?

A9: The addition of bactericides like 2,4-benzisothiazolin-2-one or dichlorophen to this compound formulations, particularly in cattle dipping fluids, has been shown to effectively prevent microbial degradation and enhance stability. []

Q10: How is this compound metabolized in rats?

A11: this compound is rapidly metabolized and eliminated in rats primarily through urinary excretion. [] The primary metabolite identified is isothymol, along with several other unidentified organosoluble metabolites. []

Q11: Has this compound's efficacy been tested against specific insect species?

A12: Yes, this compound has shown efficacy against various insect species, including the cocoa mirid (Sahlbergella singularis haglund) [], brown planthopper (Nilaparvata lugens) [], and the common house mosquito (Culex pipiens molestus). []

Q12: Has resistance to this compound been observed in any insect populations?

A12: While specific instances of this compound resistance are not detailed in the provided research, it is known that insects can develop resistance to insecticides over time. This resistance can also extend to other carbamate insecticides, leading to cross-resistance.

Q13: What is known about the toxicity of this compound?

A13: this compound, as a cholinesterase inhibitor, can have toxic effects on non-target organisms, including mammals. It is essential to handle it with caution and follow recommended safety guidelines.

Q14: What analytical methods are commonly used for the determination of this compound?

A14: Several analytical methods have been employed for this compound analysis, including:

- Colorimetry: A colorimetric method using 2,6-dichlorobenzoquinone-4-chlorimine as the chromogen has been described for the determination of this compound residues in cattle tissues. []

- Gas Chromatography: Gas chromatography coupled with flame ionization detection (GC/FID) and nitrogen/phosphorus detection (GC/NPD) is used for analyzing this compound residues in tobacco. []

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is widely used for the determination of this compound in various matrices, including water, food samples, and biological tissues. [, , , , , ]

- Spectrofluorimetry: A method involving fluorogenic labeling with dansyl chloride followed by spectrofluorimetric detection has been developed for this compound determination. [, ]

- Chemiluminescence: A flow injection-chemiluminescent method based on the online conversion of this compound to methylamine and subsequent reaction with tris(2,2'-bipyridine)ruthenium(III) has been reported. []

Q15: What is the fate of this compound in the environment?

A30: While specific degradation pathways are not elaborated upon in the provided research, this compound can degrade in the environment through various processes, including hydrolysis and biodegradation. [, ] Understanding its environmental fate is crucial for assessing its potential impact.

Q16: Is there information available about the dissolution and solubility properties of this compound?

A31: While the provided research does not delve into detailed dissolution and solubility studies, this compound's solubility in various organic solvents is implicit in its extraction and analytical methods. [, , ] Its solubility in water is likely limited given its hydrophobic nature.

Q17: What are the key parameters considered during the validation of analytical methods for this compound?

A32: Analytical methods for this compound determination are validated for parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), and recovery. [, , , , ] These parameters ensure the reliability and robustness of the analytical data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)

![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)